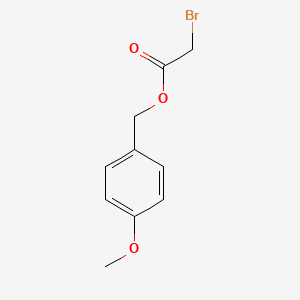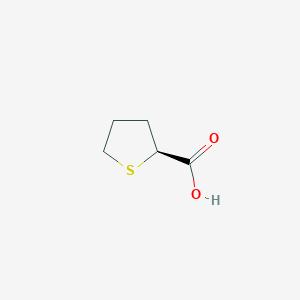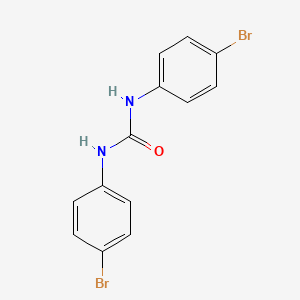
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
Descripción general
Descripción
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine is a chemical compound that is widely used in scientific research. It is a member of the benzoxazole family of compounds and is used in a variety of applications, including as a fluorescent probe and as a tool for studying protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine is not well understood. However, it is believed that the compound acts by binding to specific proteins and altering their conformation. This can lead to changes in protein function and ultimately affect cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, including protein kinases. It has also been shown to induce apoptosis in cancer cells. In addition, the compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine in lab experiments is its high photostability. This makes it an ideal probe for imaging applications, as it can be used for extended periods of time without photobleaching. However, the compound is also known to bind to a wide range of proteins, which can make it difficult to study specific interactions.
Direcciones Futuras
There are a number of future directions for research involving 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine. One area of interest is the development of new probes based on the benzoxazole scaffold. Researchers are also interested in studying the compound's effects on specific proteins and cellular processes. In addition, there is interest in using the compound as a therapeutic agent for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine is used in a variety of scientific research applications. One of the most common uses is as a fluorescent probe. The compound has a high quantum yield and is highly photostable, making it an ideal probe for imaging applications. It is also used as a tool for studying protein-protein interactions. The compound can be attached to a protein of interest and used to monitor its interactions with other proteins in real-time.
Propiedades
IUPAC Name |
4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O/c1-17(2,3)10-6-4-9(5-7-10)16-21-15-12(22-16)8-11(18)14(20)13(15)19/h4-8H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJRVIMDOSRHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365375 | |
| Record name | 4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637303-01-6 | |
| Record name | 4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate](/img/structure/B3055208.png)

![Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate](/img/structure/B3055210.png)


![2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3055215.png)

![2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3055219.png)